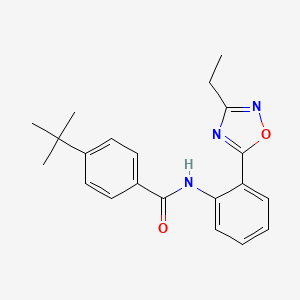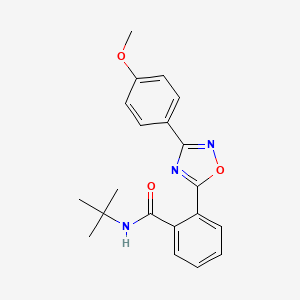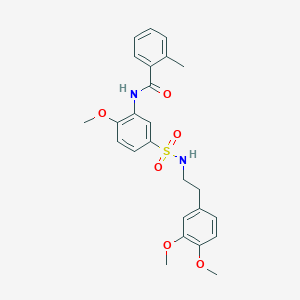
N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide, also known as DMT sulfone, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMT sulfone belongs to the family of tryptamine derivatives, which are known to have psychoactive effects. However, DMT sulfone is not used for recreational purposes, but rather for scientific research.
Mecanismo De Acción
The exact mechanism of action of N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone is not fully understood. However, it is believed to exert its effects through the activation of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including cell survival, neuroprotection, and neurotransmitter release.
Biochemical and Physiological Effects:
N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone has also been shown to protect neurons from damage and promote cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also highly soluble in water, which makes it easy to administer to cells or animals. However, N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone has some limitations, including its potential toxicity and the lack of understanding of its long-term effects.
Direcciones Futuras
There are several future directions for the study of N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone. One direction is to investigate its potential use in the treatment of various diseases, including neurodegenerative diseases and inflammatory disorders. Another direction is to further elucidate its mechanism of action and the signaling pathways involved. Additionally, more research is needed to determine the safety and long-term effects of N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone.
Métodos De Síntesis
N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone can be synthesized through a multistep process that involves the reaction of 3,4-dimethoxyphenethylamine with sulfur trioxide and subsequent reactions with other reagents. The synthesis of N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and antioxidant properties. N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-[5-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-methoxyphenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6S/c1-17-7-5-6-8-20(17)25(28)27-21-16-19(10-12-22(21)31-2)34(29,30)26-14-13-18-9-11-23(32-3)24(15-18)33-4/h5-12,15-16,26H,13-14H2,1-4H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZICUNKBXRHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-{[2-(3,4-dimethoxyphenyl)ethyl]sulfamoyl}-2-methoxyphenyl)-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



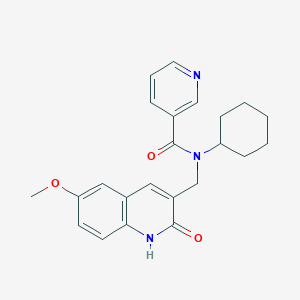

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)

![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715949.png)

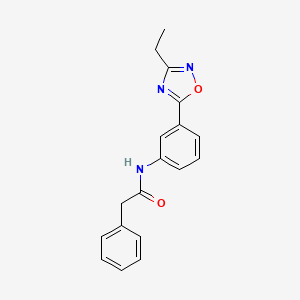
![N-(2H-1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7715978.png)
